molecular formula C14H12N2O3S B14547421 N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide CAS No. 62041-03-6

N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B14547421
CAS No.: 62041-03-6
M. Wt: 288.32 g/mol
InChI Key: WMKYHIPLHAWQQL-UHFFFAOYSA-N
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Description

N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves a multi-step process. One common method includes the condensation of a thiazole derivative with a phenylprop-2-en-1-one derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, hydroxy derivatives, and oxo derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific structural features, such as the combination of a thiazole ring with a phenylprop-2-en-1-ylidene moiety.

Properties

CAS No.

62041-03-6

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

N-[4-hydroxy-5-(3-phenylprop-2-enoyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C14H12N2O3S/c1-9(17)15-14-16-13(19)12(20-14)11(18)8-7-10-5-3-2-4-6-10/h2-8,19H,1H3,(H,15,16,17)

InChI Key

WMKYHIPLHAWQQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)C(=O)C=CC2=CC=CC=C2)O

Origin of Product

United States

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